molecular formula C20H22N6O3 B2794492 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone CAS No. 1704590-04-4

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

Cat. No. B2794492
CAS RN: 1704590-04-4
M. Wt: 394.435
InChI Key: JYIHAIDGOGWVBV-UHFFFAOYSA-N
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Description

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H22N6O3 and its molecular weight is 394.435. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

Compounds with piperazine and imidazole rings have been studied for their potential antibacterial properties. The structural combination of these rings in the compound can be designed to target specific bacterial strains. For instance, derivatives of piperazin-1-yl benzothiazole have shown activity against Bacillus subtilis and Staphylococcus aureus . This suggests that our compound could be synthesized into derivatives with potential antibacterial applications.

Antifungal Activity

Imidazole derivatives are known to exhibit antifungal properties. The compound’s imidazole ring could be exploited to develop new antifungal agents, potentially effective against a range of fungal pathogens .

Anticancer Properties

The imidazole moiety is a common feature in many anticancer drugs. The compound’s structure could be modified to enhance its interaction with cancer cell lines, providing a basis for the development of novel anticancer therapies .

Antidepressant and Antipsychotic Effects

Piperazine derivatives act as dopamine and serotonin antagonists and are used in antipsychotic drug substances . The compound could be investigated for its potential use in treating psychiatric disorders due to its piperazine content.

Anti-inflammatory Applications

Imidazole-containing compounds have been reported to possess anti-inflammatory properties. This compound could be a candidate for the synthesis of new anti-inflammatory drugs, which could be beneficial in treating various inflammatory diseases .

Antiviral and Antitumor Activities

The imidazole ring is a part of many antiviral and antitumor agents. Research into the compound’s efficacy in these areas could lead to the development of new medications for viral infections and tumors .

Mechanism of Action

Target of Action

The compound, also known as (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone, is a structurally modified derivative of piperazine . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The compound’s interaction with its targets results in a variety of changes. For instance, piperazine derivatives, which this compound is a part of, are known to act as dopamine and serotonin antagonists . This means they bind to dopamine and serotonin receptors, blocking these neurotransmitters from exerting their effects. This can lead to changes in mood, behavior, and perception.

Biochemical Pathways

The compound’s action affects several biochemical pathways. As dopamine and serotonin antagonists, piperazine derivatives can impact the dopaminergic and serotonergic pathways in the brain . These pathways are involved in a variety of functions, including mood regulation, reward, sleep, and cognition. Alterations in these pathways can lead to significant changes in these functions.

Result of Action

The result of the compound’s action at the molecular and cellular level is largely dependent on its specific targets and the pathways it affects. For instance, as dopamine and serotonin antagonists, piperazine derivatives can lead to changes in neuronal signaling, potentially affecting mood and behavior .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3/c1-28-15-3-4-16(17(13-15)29-2)20(27)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIHAIDGOGWVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CN=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethoxyphenyl)methanone

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